

Spectroscopic Profile of Tetrahydropyran-4carboxylic Acid: A Technical Guide

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Compound of Interest		
Compound Name:	Oxane-4-carboxylic acid	
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This technical guide provides an in-depth overview of the spectroscopic data for tetrahydropyran-4-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural integrity and purity of tetrahydropyran-4-carboxylic acid can be ascertained through a combination of spectroscopic techniques. The key data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.



Chemical Shift (δ)	Multiplicity	Integration	Assignment
9.35	br. s	1H	СООН
3.9	t	2H	H-2e, H-6e
3.46	t	2H	H-2a, H-6a
2.65 - 2.55	m	1H	H-4
1.9 - 1.75	m	4H	H-3, H-5

Solvent: DMSO-d₆

¹³C NMR Data

Carbon NMR spectroscopy identifies the different carbon environments within the molecule.

Chemical Shift (δ) ppm	Assignment
175.8	C=O
66.5	C-2, C-6
41.2	C-4
28.7	C-3, C-5

Note: Experimental ¹³C NMR data for tetrahydropyran-4-carboxylic acid is not widely available in public spectral databases. The provided data is based on predictive models and data from structurally similar compounds. Experimental verification is recommended.

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies. The spectrum for tetrahydropyran-4-carboxylic acid is available on the NIST WebBook.[1]



Wavenumber (cm⁻¹)	Intensity	Assignment
2960 - 2850	Strong, Broad	O-H stretch (carboxylic acid dimer)
2930 - 2850	Medium	C-H stretch (aliphatic)
1705	Strong	C=O stretch (carboxylic acid dimer)
1420	Medium	C-H bend (CH ₂)
1290	Medium	C-O stretch
1240	Medium	C-O stretch
1180	Strong	C-O-C stretch (ether)
940	Medium, Broad	O-H bend (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. A chemical ionization mass spectrometry (CI-MS) result shows a peak at m/z 148, corresponding to [M+NH₄]⁺.

Expected Fragmentation Pattern (Electron Ionization - EI)

While a detailed experimental EI mass spectrum is not readily available, the fragmentation of tetrahydropyran-4-carboxylic acid is expected to follow established pathways for cyclic carboxylic acids. Key expected fragments include:



m/z	Fragment	Description
130	[C ₆ H ₁₀ O ₃] ⁺	Molecular Ion (M+)
113	[M - OH]+	Loss of hydroxyl radical
85	[M - COOH]+	Loss of carboxyl group
84	[C₅H8O] ⁺	Loss of formic acid
55	[C ₄ H ₇] ⁺	Further fragmentation of the ring

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of tetrahydropyran-4-carboxylic acid.

Materials:

- · Tetrahydropyran-4-carboxylic acid sample
- Deuterated solvent (e.g., DMSO-d₆)
- NMR tube (5 mm)
- · Pipette and vial

Procedure:

- Sample Preparation:
 - Weigh approximately 5-10 mg of tetrahydropyran-4-carboxylic acid into a clean, dry vial.



- Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).
- Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
- Transfer the solution into a clean 5 mm NMR tube using a pipette.
- Instrument Setup (General):
 - Insert the NMR tube into the spinner turbine and adjust the depth according to the instrument's specifications.
 - Place the sample in the NMR spectrometer.
 - Lock onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
- ¹H NMR Acquisition:
 - Set the spectral width to approximately 12-16 ppm.
 - Use a standard 30° or 90° pulse sequence.
 - Set the number of scans to 8-16, with a relaxation delay of 1-2 seconds.
 - Acquire the Free Induction Decay (FID).
 - Process the data by applying Fourier transformation, phase correction, and baseline correction.
 - Reference the spectrum to the residual solvent peak.
- ¹³C NMR Acquisition:
 - Switch the probe to the ¹³C nucleus frequency.
 - Set the spectral width to approximately 0-200 ppm.



- Use a standard proton-decoupled pulse sequence.
- A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio,
 with a relaxation delay of 2-5 seconds.
- Process the data similarly to the ¹H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain an infrared spectrum of solid tetrahydropyran-4-carboxylic acid to identify its functional groups.

Method: Attenuated Total Reflectance (ATR)

Materials:

- Tetrahydropyran-4-carboxylic acid sample (solid)
- FT-IR spectrometer with an ATR accessory (e.g., with a diamond crystal)
- Spatula
- Solvent for cleaning (e.g., isopropanol) and a soft tissue

Procedure:

- Background Spectrum:
 - Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.
 - Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Sample Analysis:
 - Place a small amount of the solid tetrahydropyran-4-carboxylic acid sample onto the center of the ATR crystal using a clean spatula.



- Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
- Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
- Data Processing and Cleaning:
 - The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber.
 - After analysis, release the pressure, remove the sample, and clean the ATR crystal thoroughly with isopropanol and a soft tissue.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of tetrahydropyran-4-carboxylic acid.

Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Materials:

- Tetrahydropyran-4-carboxylic acid sample
- Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA)
- Solvent (e.g., pyridine or acetonitrile)
- GC-MS instrument with an appropriate column (e.g., a polar capillary column)
- Autosampler vials

Procedure:

- Sample Preparation (Derivatization):
 - Dissolve a small amount (approx. 1 mg) of tetrahydropyran-4-carboxylic acid in a suitable solvent in a vial.

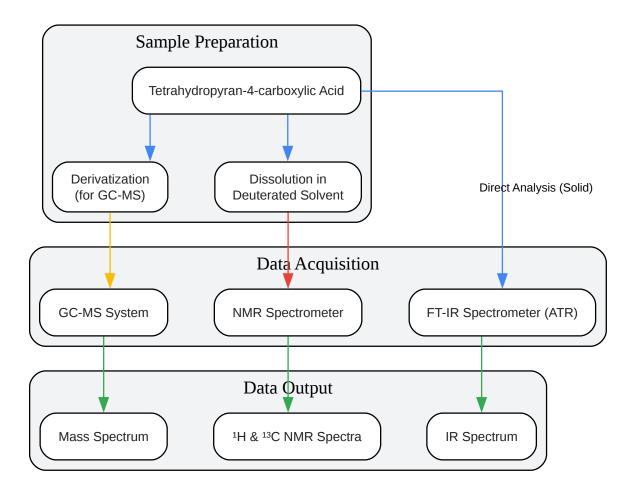


- Add an excess of the derivatizing agent (e.g., BSTFA).
- Heat the mixture (e.g., at 60-70 °C for 30 minutes) to ensure complete derivatization of the carboxylic acid to its more volatile silyl ester.
- Cool the sample to room temperature before analysis.
- GC-MS Analysis:
 - Inject an aliquot (e.g., 1 μL) of the derivatized sample into the GC-MS system.
 - Gas Chromatography (GC) Conditions (Typical):
 - Injector Temperature: 250 °C
 - Carrier Gas: Helium
 - Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 250 °C) at a rate of 10-15 °C/min.
 - Mass Spectrometry (MS) Conditions (Typical):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Ion Source Temperature: 230 °C
 - Quadrupole Temperature: 150 °C
- Data Analysis:
 - Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to the derivatized tetrahydropyran-4-carboxylic acid.
 - Examine the mass spectrum of this peak to determine the molecular ion and analyze the fragmentation pattern.



Visualizations

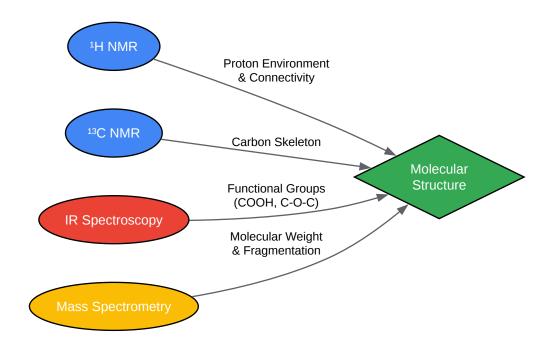
The following diagrams illustrate the logical workflow for spectroscopic analysis.



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Caption: General workflow for the spectroscopic analysis of tetrahydropyran-4-carboxylic acid.





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Caption: Logical relationship of spectroscopic data to molecular structure elucidation.

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References

- 1. Tetrahydropyran-4-carboxylic acid [webbook.nist.gov]
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